molecular formula C15H22N2O4 B2441217 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-4,4-dimethylpentyl)urea CAS No. 1396814-35-9

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-4,4-dimethylpentyl)urea

Cat. No.: B2441217
CAS No.: 1396814-35-9
M. Wt: 294.351
InChI Key: CGDAJCSBXWDFDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-4,4-dimethylpentyl)urea is a useful research compound. Its molecular formula is C15H22N2O4 and its molecular weight is 294.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(3-hydroxy-4,4-dimethylpentyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)13(18)6-7-16-14(19)17-10-4-5-11-12(8-10)21-9-20-11/h4-5,8,13,18H,6-7,9H2,1-3H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDAJCSBXWDFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)NC1=CC2=C(C=C1)OCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-4,4-dimethylpentyl)urea is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The urea linkage and the hydroxy-substituted alkyl side chain contribute to its pharmacological profile.

Antioxidant Activity

Research indicates that derivatives of benzodioxole compounds exhibit significant antioxidant properties. For instance, a related compound demonstrated an IC50 value of 86.3 μM in a DPPH scavenging assay, indicating moderate antioxidant activity . This suggests that this compound may also possess similar properties.

Enzyme Inhibition

Several studies have explored the enzyme inhibitory potential of benzodioxole derivatives. Notably, compounds with similar structures have shown effectiveness against various enzymes such as α-amylase and lipase. For instance, certain derivatives exhibited IC50 values ranging from 2.57 to 15.26 µM against α-amylase . This highlights the potential of this compound as an enzyme inhibitor.

Study on Antioxidant Properties

In a study examining the antioxidant properties of various benzodioxole derivatives, researchers found that compounds with similar structural characteristics to this compound exhibited significant radical scavenging activity. The findings suggest that modifications in the side chain can enhance antioxidant capacity .

Enzyme Inhibition Research

Another investigation focused on the inhibitory effects of benzodioxole derivatives on carbohydrate-metabolizing enzymes. The study revealed that specific modifications in the molecular structure led to increased potency against α-amylase and lipase . This suggests that further exploration of this compound could yield promising results in enzyme inhibition.

Data Summary

Activity TypeCompound ExampleIC50 Value (µM)
AntioxidantHypecoumic acid (related compound)86.3
α-Amylase InhibitionSt.2 and St.3 (similar derivatives)2.57 - 15.26
Lipase InhibitionVarious benzodioxole derivativesNot specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.